Product packaging for ethyl (2R)-2-aminopropanoate(Cat. No.:CAS No. 30959-96-7)

ethyl (2R)-2-aminopropanoate

Cat. No.: B3123562
CAS No.: 30959-96-7
M. Wt: 117.15 g/mol
InChI Key: ROBXZHNBBCHEIQ-SCSAIBSYSA-N
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Description

Ethyl (2R)-2-aminopropanoate is a chiral ester of the non-essential amino acid alanine. With the CAS Registry Number 30959-96-7 , this compound serves as a valuable enantiopure building block in organic synthesis and pharmaceutical research. Its molecular formula is C 5 H 11 NO 2 and it has a molecular weight of 117.15 g/mol . The (R)-enantiomer is of particular interest in the synthesis of stereospecific molecules. A key application of this and related alanine esters is their use in the synthesis of complex pharmacologically active compounds. For instance, similar chiral amino acid ester motifs are integral components of prodrugs like Remdesivir, a known antiviral agent . Researchers utilize this compound as a chiral precursor in peptide synthesis and in the development of potential therapeutic agents, where the specific (R) configuration is critical for biological activity or metabolic pathway interaction. It is strictly for use as a research chemical in laboratory settings. Handling and Safety: This product is intended for research and further manufacturing applications only. It is not for direct human or veterinary use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling, hazard, and first-aid information. General safety information suggests a warning signal word, with potential hazards including irritation and toxicity if ingested . Storage: For extended stability, store the product sealed in a dry environment at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO2 B3123562 ethyl (2R)-2-aminopropanoate CAS No. 30959-96-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2R)-2-aminopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-3-8-5(7)4(2)6/h4H,3,6H2,1-2H3/t4-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBXZHNBBCHEIQ-SCSAIBSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Fatty Acid/amino Acid Self Assemblies Incorporating Alanine Derivatives

The self-assembly of molecules into ordered structures is a fundamental process in nature and a powerful tool in materials science. Conjugates of fatty acids and amino acids, including derivatives of alanine (B10760859), can self-assemble into a variety of structures with potential applications in biomedicine and materials design. chemrxiv.org These amphiphilic molecules possess both hydrophilic and hydrophobic components that drive their organization in aqueous environments. chemrxiv.org

Research has shown that L-alanine derivatives are particularly effective gelators, capable of forming gels in various hydrocarbons even at low concentrations. researchgate.net This gelation is a result of the self-assembly of the molecules into layered structures that create a network capable of immobilizing the solvent. researchgate.net The thermal stability of these gels can be controlled by altering the concentration of the gelator. researchgate.net Microscopic analysis reveals that these self-assembled structures can be helical or sheet-like, formed through molecular self-recognition. researchgate.net

The combination of fatty acids with amino acids can lead to the formation of nanoparticles. For example, copolymers derived from dimerized linoleic acid and tyrosine-derived diphenols have been shown to spontaneously self-assemble into nanoparticles in an aqueous environment. mdpi.com While this specific example does not use alanine, it demonstrates the principle of combining fatty acids and amino acid derivatives to create self-assembling systems. mdpi.com The properties of these self-assembled materials can be tuned by modifying the amino acid residue and the fatty acid component. chemrxiv.org Studies on prebiotic systems have also shown that amino acids can bind to and stabilize fatty acid membranes, which could have been crucial for the formation of the first cells. nih.gov

Stable Free Radical Species Studies in Gamma Irradiated Derivatives

The study of free radicals generated in biological molecules by ionizing radiation is crucial for understanding radiation damage and for applications such as dosimetry. Alanine (B10760859) has been widely studied in this context, and its derivatives are also of interest. When subjected to gamma irradiation, amino acid derivatives can form stable paramagnetic species, or free radicals, that can be detected and characterized using Electron Paramagnetic Resonance (EPR) spectroscopy. scielo.brdergipark.org.tr

Studies on gamma-irradiated L-α-alanine at room temperature have revealed that the resulting EPR spectrum is a composite of signals from at least three different radical species, denoted R1, R2, and R3. acs.org

R1 , the most abundant species (around 55%), is a stable radical formed through deamination. acs.org

R2 (around 35%) is thought to be formed by the abstraction of a hydrogen atom from the central carbon atom. acs.org

R3 (5-10%) is a less characterized species. acs.org

These radicals exhibit different thermal stabilities, with R1 decaying faster than R2 and R3 upon heating. acs.org The stability of these radicals, some for more than three months at room temperature, allows for detailed study. scielo.br The unpaired electron in these radicals interacts with nearby protons and nitrogen nuclei, giving rise to characteristic hyperfine structures in the EPR spectra, which allows for their identification and characterization. scielo.br

The predictable and stable formation of radicals in alanine upon irradiation has led to its acceptance by the International Atomic Energy Agency as a standard for dosimetry in the 1-10 kGy dose range. nih.gov Research continues to explore other amino acids and their derivatives as potential dosimetric materials. nih.gov The investigation of radical species in irradiated peptide derivatives, including those containing stable free radicals like Toac (2,2,6,6-tetramethypiperidine-1-oxyl-4-amino-4-carboxylic acid), also contributes to understanding the effects of radiation on more complex biological molecules. jst.go.jp

Radical Species in Irradiated L-α-Alanine Formation Mechanism Approximate Abundance (Room Temp) Relative Thermal Stability
R1Deamination55%Decays fastest
R2H-abstraction from central carbon35%More stable than R1
R3N-deprotonated version of R25-10%Most heat-resistant

¹³c Labeled Derivatives for Advanced Spectroscopic Probes

Isotopically labeled compounds, such as those incorporating ¹³C, are invaluable tools in chemistry and biochemistry, particularly for advanced spectroscopic studies. The use of ¹³C-labeled derivatives of ethyl (2R)-2-aminopropanoate and related compounds allows for detailed structural and mechanistic investigations that would be difficult or impossible with their unlabeled counterparts.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique that benefits from ¹³C labeling. While natural abundance ¹³C NMR is a standard characterization method, enrichment with ¹³C significantly enhances the signal, enabling more complex experiments. nih.gov For example, fully ¹³C- and ¹⁵N-labeled 3-amino-2,2-dimethylpropanoic-acid derivatives have been synthesized to study the structure of β-peptides. researchgate.net This labeling facilitates detailed NMR and IR spectroscopic analysis, providing insights into their conformation and assembly. researchgate.net

Deuterium-labeling experiments, often analyzed in conjunction with ¹H and ¹³C NMR, can elucidate reaction mechanisms. rsc.org In the context of developing chemical probes, such as those for imaging penicillin-binding proteins, various derivatives of amino acids are synthesized. While the provided text does not explicitly mention ¹³C-labeling of this compound for this purpose, the synthesis of complex amino acid derivatives is a central theme. nih.gov The structural elucidation of all these new compounds relies heavily on NMR spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry. rsc.orgnih.gov The development of such advanced probes often involves multi-step syntheses where labeled precursors could be introduced to track transformations or to serve as spectroscopic reporters in biological systems.

Applications in Advanced Chemical Synthesis

Chiral Intermediate in Asymmetric Synthesis

The enantiomerically pure nature of ethyl (2R)-2-aminopropanoate makes it an invaluable chiral intermediate. In asymmetric synthesis, the goal is to selectively produce one enantiomer of a chiral product, a crucial requirement for many biologically active compounds. This compound provides a readily available source of a specific stereocenter that can be incorporated into larger molecules, guiding the stereochemical outcome of subsequent reactions. This is particularly evident in its use for synthesizing other chiral molecules, such as specialized amino acids and amines, and its role in catalyzing stereoselective transformations. jove.commdpi.com

Synthesis of Chiral Amines via ω-Transaminases

A significant application of chiral compounds like this compound lies in the enzymatic synthesis of other chiral amines. ω-Transaminases (ω-TAs) are a class of enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde substrate, producing a chiral amine. researchgate.netresearchgate.net These biocatalytic reactions are highly sought after for their excellent stereoselectivity, often yielding products with high enantiomeric excess. researchgate.net

In these enzymatic processes, derivatives of amino acids can serve as amino donors. While L-alanine is frequently mentioned as a preferred amino donor in many ω-transaminase-catalyzed reactions due to the ease of removing the pyruvate (B1213749) by-product, the principle extends to other amino acid derivatives. nih.gov The use of specific enantiomers of amino acid esters, like this compound, can influence the reaction equilibrium and stereochemical outcome. The efficiency and stereospecificity of ω-transaminases are actively being improved through methods like directed evolution to broaden their substrate scope and enhance their stability for industrial applications. researchgate.net

Enzyme ClassReaction TypeRole of Amino Acid DerivativeKey Advantages
ω-TransaminasesAsymmetric amination of prochiral ketonesAmino donorHigh stereoselectivity, mild reaction conditions

Catalysis in Stereoselective Transformations

Beyond being a substrate, derivatives of amino acids like this compound can be used to synthesize ligands for metal catalysts or as organocatalysts themselves in stereoselective transformations. The chiral backbone of the amino acid ester can be incorporated into more complex molecular frameworks that coordinate with metal centers or create a chiral environment to direct the stereochemical course of a reaction.

For instance, chiral ligands derived from amino acids are instrumental in various asymmetric reactions, including hydrogenations, alkylations, and aldol (B89426) reactions. These ligands create a chiral pocket around the metal catalyst, forcing the substrates to approach in a specific orientation and leading to the preferential formation of one enantiomer. The development of novel catalysts, including those based on amino acid scaffolds, is a continuous area of research aimed at achieving high yields and enantioselectivities for a wide range of chemical transformations. mdpi.comacs.org

Building Block in Peptide Synthesis

This compound is a fundamental building block in the synthesis of peptides. smolecule.com Peptides, which are chains of amino acids linked by amide (peptide) bonds, have a vast array of biological functions and are of great interest as therapeutic agents. The synthesis of peptides with a defined sequence requires the stepwise addition of amino acids, and this compound, as a derivative of D-alanine, can be incorporated into peptide chains to create specific structures and functionalities.

Solid-Phase Peptide Synthesis (SPPS) Considerations

Solid-Phase Peptide Synthesis (SPPS) is the most common method for creating peptides in a laboratory setting. creative-peptides.combachem.com In SPPS, the C-terminal amino acid of the desired peptide is anchored to an insoluble polymer resin. creative-peptides.com The peptide chain is then assembled in a stepwise manner by adding protected amino acids. creative-peptides.com

This compound, after appropriate N-terminal protection (commonly with Fmoc or Boc groups), can be used as one of these building blocks. The ester group of this compound would typically be hydrolyzed to the free carboxylic acid before its activation and coupling to the N-terminus of the resin-bound peptide chain. The use of D-amino acids like D-alanine is significant as it can increase the peptide's resistance to enzymatic degradation, thereby enhancing its in vivo half-life.

Key Steps in SPPS Cycle:

Deprotection: Removal of the N-terminal protecting group (e.g., Fmoc) from the resin-bound peptide.

Washing: Removal of excess deprotection reagent and by-products.

Coupling: Addition of the next N-protected amino acid, which has its carboxyl group activated by a coupling reagent.

Washing: Removal of excess amino acid and coupling reagents.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin and all side-chain protecting groups are removed. bachem.com

Liquid-Phase Peptide Synthesis (LPPS) Methodologies

Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, is an alternative to SPPS. In this classical approach, all reactants are dissolved in a suitable organic solvent. ambiopharm.com LPPS can be advantageous for the large-scale synthesis of shorter peptides and allows for the purification of intermediates after each step. ambiopharm.comaspenapi.com

In LPPS, this compound can be used more directly. Its amino group can be coupled with the activated carboxyl group of another N-protected amino acid or peptide fragment. Conversely, the ester group of this compound can be hydrolyzed, and the resulting carboxylic acid can be activated and coupled to the amino group of another amino acid ester. libretexts.org Recent advancements in LPPS include the use of soluble tags to facilitate purification and the development of continuous flow processes to improve efficiency. sioc-journal.cnrsc.org

Synthesis of Di- and Oligopeptides

This compound is a direct precursor for the synthesis of specific di- and oligopeptides containing a D-alanine residue. For instance, to synthesize a dipeptide like Xaa-(D-Ala), an N-protected amino acid (Xaa) would be activated and then reacted with this compound. The resulting protected dipeptide ester can then be deprotected or further elongated. orgsyn.org

The synthesis of oligopeptides—short chains of amino acids—can be achieved by the sequential addition of amino acid units using either solid-phase or liquid-phase techniques. journal-imab-bg.orgnih.gov The incorporation of D-amino acids like the D-alanine derived from this compound can introduce specific conformational constraints or biological properties into the resulting oligopeptide. nih.gov

Synthesis MethodKey FeatureRole of this compound
Solid-Phase Peptide Synthesis (SPPS)Peptide grown on an insoluble resin support.Incorporated as a D-alanine residue after N-protection and hydrolysis.
Liquid-Phase Peptide Synthesis (LPPS)Reactions occur in solution.Used directly for coupling reactions.
Di- and Oligopeptide SynthesisStepwise coupling of a few amino acids.A direct building block for peptides containing D-alanine.

An in-depth look at the chemical compound this compound reveals its significant role in sophisticated chemical manufacturing processes. This chiral molecule is a valuable building block in the creation of more complex organic structures.

Biochemical and Cellular Research Applications

Study of Amino Acid Metabolism and Related Biochemical Pathways

Ethyl (2R)-2-aminopropanoate serves as a useful compound in the study of amino acid metabolism. chemimpex.com Its structural similarity to naturally occurring amino acids allows it to be used in investigations of specific biological processes. smolecule.com As a derivative of D-alanine, it is particularly relevant for exploring pathways involving this non-canonical amino acid. chemimpex.com

Derivatives of this compound are utilized as research tools to probe metabolic pathways that involve amino acids. smolecule.com For instance, it can be used in studies related to the synthesis of other compounds, acting as a precursor in the formation of various bioactive molecules. The hydrochloride salt of this compound is often preferred in research due to its enhanced solubility and stability.

The metabolism of this compound itself can be studied to understand how cells process D-amino acid esters. In vivo studies have shown that upon crossing the cell membrane, it is hydrolyzed to D-alanine, which can then enter metabolic pathways. nih.gov For example, hyperpolarized [1-¹³C]-L-alanine ethyl ester, after being hydrolyzed to [1-¹³C]-L-alanine, is metabolized to [1-¹³C]lactate and [¹³C]bicarbonate, providing insights into hepatic alanine (B10760859) metabolism. nih.govismrm.org

Investigations into Bacterial Cell Wall Biosynthesis and Modification

The bacterial cell wall is a vital structure, and its biosynthesis is a key target for many antibiotics. D-alanine is a fundamental component of peptidoglycan, the major structural element of most bacterial cell walls. This compound, as a D-alanine derivative, is instrumental in research focused on this area.

D-Alanine Esterification of Teichoic Acids

Teichoic acids (TAs) are anionic polymers found in the cell walls of Gram-positive bacteria that play roles in cation homeostasis and cell envelope structure. asm.org The esterification of these TAs with D-alanine, a process known as D-alanylation, modulates the net negative charge of the cell wall. asm.org This modification is carried out by the proteins encoded by the dlt operon. asm.orgresearchgate.net

The D-alanylation process involves the activation of D-alanine and its ligation to a carrier protein, followed by its transfer to teichoic acids. asm.org The incorporation of D-alanyl esters provides a way to regulate the cationic binding capacity of the cell wall. asm.org Studies on the D-alanylation of lipoteichoic acid (LTA), a type of teichoic acid anchored to the cell membrane, have revealed a mechanism for the transfer of D-alanine residues. portlandpress.com The absence of D-alanylation on the surface has been shown to impact the lifestyle and antibiotic resistance of bacteria like Clostridioides difficile. frontiersin.org Genetic or chemical inhibition of the Dlt system can re-sensitize methicillin-resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics. oup.com

Role in Peptidoglycan Assembly and Remodeling

Peptidoglycan is a polymer consisting of sugars and amino acids that forms a mesh-like layer outside the plasma membrane of most bacteria. The synthesis of peptidoglycan is a multi-step process that begins in the cytoplasm with the synthesis of precursors. One of the key enzymes in this process is D-alanine-D-alanine ligase (Ddl), which catalyzes the formation of the D-Ala-D-Ala dipeptide. researchgate.nettandfonline.comwikipedia.org This dipeptide is then added to a larger precursor molecule, which is eventually incorporated into the growing peptidoglycan chain. google.comresearchgate.net

This compound and its derivatives can be used to study the enzymes involved in peptidoglycan synthesis. For example, D-aminopeptidases have been shown to polymerize D-alanine ethyl ester into poly-D-alanine peptides, demonstrating higher activity with the D-substrate than the L-substrate. nih.gov This highlights the stereospecificity of enzymes involved in cell wall metabolism.

Probes for pH Sensing in Biological Systems (e.g., Hyperpolarized NMR applications)

The pH of the cellular microenvironment is a critical physiological parameter, and alterations in pH are associated with various pathological conditions. nih.gov this compound, particularly its ¹³C-labeled form, has emerged as a valuable probe for measuring pH in biological systems using hyperpolarized magnetic resonance imaging (MRI). nih.gov

Hyperpolarized [1-¹³C]-L-alanine ethyl ester can readily cross cell membranes. nih.gov Once inside the cell, it is rapidly hydrolyzed by intracellular esterases into [1-¹³C]-L-alanine and ethanol (B145695). nih.gov The chemical shift of the carboxyl carbon of hyperpolarized [1-¹³C]-L-alanine is sensitive to the surrounding pH, allowing for the simultaneous assessment of both intracellular and extracellular pH. nih.govresearchgate.net The pH-insensitive resonance of the alanine produced serves as an internal reference. nih.gov This technique has been demonstrated in phantoms and in vivo in rat livers. nih.gov

Studies on Protein-Protein Interactions and Enzyme Activity using Derivatives

Derivatives of this compound are valuable tools for studying protein-protein interactions (PPIs) and enzyme activity. smolecule.com The structural backbone of the compound, being an amino acid derivative, allows for its incorporation into peptides and other molecules designed to interact with specific proteins. smolecule.com

Cyclic peptides and their derivatives are increasingly used to modulate PPIs. mdpi.com While specific examples using this compound in this context are not detailed, the principle of using amino acid derivatives as building blocks is well-established. For example, peptide-based foldamers and stapled peptides are designed to mimic protein secondary structures and inhibit specific PPIs. mdpi.com

In the context of enzyme activity, D- and L-alanine ethyl esters have been used to probe the stereochemical preferences of enzymes like transglutaminase. psu.edu Studies have shown that the reactivity of D- and L-alanine ethyl esters can vary depending on the specific acyl-enzyme intermediate formed, indicating differences in the spatial arrangement of the enzyme's active site. psu.edu

Advanced Characterization and Analytical Methodologies

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically used to detect and characterize species with unpaired electrons, such as free radicals. utexas.edu While ethyl (2R)-2-aminopropanoate is not itself a radical, EPR spectroscopy could be employed to study radical intermediates that may form during certain chemical or enzymatic reactions involving this compound. nih.gov For example, if the compound is involved in a reaction mechanism that proceeds via a radical intermediate, EPR can provide valuable information about the structure and environment of that transient species. nih.govresearchgate.net The technique is particularly useful in studying metalloproteins and oxidation-reduction processes where radical species are often generated. utexas.eduresearchgate.net

Circular Dichroism (CD) for Enantiomeric Confirmation

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. Since enantiomers have non-superimposable mirror-image structures, they interact differently with circularly polarized light, resulting in unique CD spectra. unibo.it A pure sample of this compound will produce a characteristic CD spectrum, which is a mirror image of the spectrum for its S-enantiomer. This makes CD an excellent technique for confirming the absolute configuration of the chiral center. arkat-usa.orgnih.gov Furthermore, CD can be used in conjunction with other methods like HPLC to determine enantiomeric excess. nih.gov The magnitude of the CD signal is proportional to the concentration and enantiomeric purity of the sample. nih.govnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various wavelengths, an FTIR spectrum provides a unique molecular fingerprint based on the vibrational frequencies of the bonds within the compound. For this compound, this analysis reveals characteristic absorption bands corresponding to its primary amine, ester, and alkyl functionalities.

The FTIR spectrum of this compound, also known as L-alanine ethyl ester, displays several key absorption peaks that confirm its structure. The presence of the primary amine (—NH₂) group is typically identified by stretching vibrations in the region of 3400-3300 cm⁻¹. The ester group (—COOC₂H₅) is characterized by a strong carbonyl (C=O) stretching absorption, which is one of the most intense bands in the spectrum, usually appearing around 1730-1750 cm⁻¹. Additionally, C—O stretching vibrations of the ester group are observed in the 1300-1000 cm⁻¹ range. The alkyl portions of the molecule, including the ethyl and methyl groups, give rise to C—H stretching and bending vibrations.

The interpretation of the FTIR spectrum relies on correlating the observed absorption bands (in wavenumbers, cm⁻¹) to specific bond vibrations within the molecule. The following table summarizes the expected and observed characteristic FTIR absorption bands for this compound.

Interactive Data Table: Characteristic FTIR Absorptions for this compound

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupIntensity
3378 - 3313N-H StretchPrimary AmineMedium
2976C-H StretchAlkyl (CH₃)Strong
1746 - 1736C=O StretchEsterStrong
1558N-H BendPrimary AmineMedium
1447 - 1421C-H BendAlkyl (CH₃)Medium
1320 - 1210C-O StretchEsterStrong

This table is populated with representative data from spectroscopic analyses of this compound and similar compounds. researchgate.netrsc.orglibretexts.org The exact peak positions and intensities can vary slightly based on the sample preparation and analytical conditions.

The N-H stretching vibrations, often appearing as a doublet in primary amines, are clearly distinguishable. rsc.org The strong absorption band for the ester carbonyl (C=O) stretch is a definitive feature for identifying the ester functional group. rsc.orglibretexts.org The C-H stretching vibrations from the ethyl and methyl groups are also present, typically just below 3000 cm⁻¹. researchgate.netvscht.cz The bending vibration of the N-H bond, along with the C-O stretching of the ester, further confirms the compound's structure. rsc.orglibretexts.org

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations of Enzymatic Reactions

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful computational tools for studying chemical reactions in complex environments like enzyme active sites. nih.gov In this approach, the region where bond-breaking and bond-forming events occur (e.g., the substrate and key catalytic residues) is treated with high-accuracy quantum mechanics (QM), while the rest of the enzyme and solvent are described by a more computationally efficient molecular mechanics (MM) force field. nih.govrsc.org This multiscale simulation technique allows for the detailed investigation of reaction mechanisms and the calculation of activation energy barriers. nih.gov

While specific QM/MM studies on ethyl (2R)-2-aminopropanoate are not extensively documented, the methodology's application to similar systems provides a clear framework for its potential use. For instance, QM/MM molecular dynamics (MD) simulations have been successfully used to elucidate the mechanism of chiral-selective aminoacylation of RNA minihelices, which are considered primitive forms of tRNA. mdpi.com These simulations revealed that the transition state for the reaction is stabilized more effectively by an L-amino acid (L-Ala) than a D-amino acid, providing a basis for the origin of homochirality. mdpi.com A similar approach could be employed to study the synthesis of this compound (a D-alanine derivative) by an (R)-selective ω-transaminase. Such a study would involve:

Modeling the Reaction Pathway: Simulating the entire catalytic cycle, including the formation of the external aldimine, the tautomerization, and the hydrolysis steps.

Calculating Free Energy Profiles: Using methods like umbrella sampling to compute the potential of mean force (PMF) along the reaction coordinate. This helps identify transition states and intermediates and determines the rate-limiting step of the reaction. mdpi.comresearchgate.net

Analyzing Transition State Stabilization: Investigating the specific interactions (hydrogen bonds, electrostatic interactions) between the substrate and the active site residues that lower the activation energy and confer enantioselectivity. mdpi.com

By comparing the free energy profiles for the (R)- and (S)-enantiomers, QM/MM simulations can quantify the energetic differences that lead to the selective production of the (R)-amine. researchgate.net

Molecular Dynamics (MD) Simulations in Enzymatic Catalysis

Molecular Dynamics (MD) simulations provide a dynamic view of enzyme-substrate interactions, revealing how the conformational flexibility of a protein influences its catalytic function. nih.gov MD simulations are widely used to study the catalytic mechanisms of enzymes like ω-transaminases, which are crucial for the synthesis of chiral amines. nih.govnih.gov

A common computational protocol involves molecular docking to generate initial poses of a substrate within the enzyme's active site, followed by extensive MD simulations to refine these structures and sample the conformational space. nih.govnih.gov For the synthesis of this compound using an ω-transaminase, MD simulations can elucidate several key aspects:

Binding Stability and Conformation: Simulations can track the stability of the enzyme-substrate complex over time. They can reveal whether the substrate adopts a conformation suitable for catalysis, known as a near-attack conformation (NAC). nih.govnih.gov The frequency of NACs observed during simulations can be correlated with catalytic efficiency and enantioselectivity. nih.gov

Enantioselectivity: By simulating both the (R)- and (S)-precursors, MD can uncover the subtle differences in their binding modes and interactions with active site residues. For example, a study on an esterase demonstrated that the preferred enantiomer formed more stable and favorable interactions (anion–π and cation–π) within the active site, bringing it closer to the catalytic residues compared to the disfavored enantiomer. nih.gov Binding free energy calculations, such as MM/PBSA, can further quantify the preference for one enantiomer over the other. nih.gov

Influence of Mutations: MD simulations are instrumental in protein engineering, as they can predict how mutations, even those remote from the active site, alter the protein's dynamics and catalytic activity. nih.gov Simulations can show how mutations reshape the active site to better accommodate a new substrate or stabilize the transition state. nih.gov

Table 1: Parameters and Findings from a Representative MD Simulation Study on Enzyme Enantioselectivity
ParameterDescription/ValueReference
Enzyme SystemEsterase QeH with (R)- and (S)-enantiomers of quizalofop-ethyl nih.gov
Force FieldResidue-specific force field (RSFF2C) for protein; GAFF for ligand nih.govnih.gov
Simulation Time500 ns for each enzyme-substrate complex nih.gov
Key AnalysisBinding energy calculation (MM/PBSA), root-mean-square deviation (RMSD), analysis of intermolecular interactions (hydrogen bonds, π-interactions), distance to catalytic triad (B1167595). nih.gov
Key FindingThe binding affinity for the preferred (R)-enantiomer was higher (−9.26 kcal·mol⁻¹) than for the (S)-enantiomer (−8.79 kcal·mol⁻¹). The (R)-enantiomer was positioned closer to the catalytic triad due to more favorable anion-π and cation-π interactions. nih.gov

Density Functional Theory (DFT) Applications in Conformational Analysis

Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure and geometry of molecules. nih.gov It is particularly effective for performing conformational analysis, which is crucial for understanding a molecule's physical properties and its interactions in a biological context. nih.govnd.edu

For a flexible molecule like this compound, DFT calculations can identify the most stable conformers (rotational isomers) and quantify their relative energies. Experimental and theoretical conformational analysis of structurally similar compounds has been carried out using DFT calculations, often at the B3PW91/6-311++G(df,p) level of theory, in conjunction with methods like dipole moment measurements and IR spectroscopy. nih.govmdpi.com

These studies reveal that such molecules exist in solution as an equilibrium of several conformers. nih.gov The preferred conformations are often stabilized by various intramolecular hydrogen contacts. nih.govmdpi.com For this compound, DFT could be used to investigate:

Rotation around the C-C and C-O single bonds to map the potential energy surface.

The relative energies of different conformers to determine their population distribution at a given temperature.

The role of intramolecular hydrogen bonding between the amino group and the carbonyl oxygen.

The influence of solvent, which can be modeled using a Polarized Continuum Model (PCM), on conformational preference. mdpi.com

DFT calculations have also been used to unravel the origins of stereoselectivity in reactions involving D-alanine derivatives by modeling the competing transition structures. lookchem.com

Table 2: Representative DFT Methodology for Conformational Analysis
Computational AspectMethod/Basis SetObjectiveReference
MethodDensity Functional Theory (DFT)To calculate electronic structure and energy. nih.govmdpi.com
FunctionalB3PW91A hybrid functional that provides a good balance of accuracy for energies and geometries. nih.govmdpi.com
Basis Set6-311++G(df,p)A triple-zeta basis set with diffuse and polarization functions to accurately describe non-covalent interactions and electron distribution. nih.govmdpi.com
AnalysisGeometry optimization, frequency calculation, relative energy analysis.To find stable conformers, confirm they are true minima, and determine their relative populations. nih.gov
Key Finding (for analogous molecules)Molecules exist as an equilibrium of several conformers, with preferred forms stabilized by intramolecular hydrogen bonds involving P=O or C=O groups. nih.govmdpi.com

Predictive Modeling in Protein Engineering (e.g., ω-Transaminases)

The industrial application of enzymes often requires improving their natural properties, such as substrate scope, activity, and stability. frontiersin.orgdovepress.com Predictive computational modeling is a cornerstone of modern protein engineering, enabling the rational design of enzyme variants with desired characteristics. researchgate.net This is highly relevant for the production of this compound, which can be synthesized using engineered ω-transaminases. dovepress.com

Computational protocols have been developed to predict the enantioselectivity and catalytic activity of ω-transaminase mutants. nih.govnih.gov A typical workflow combines several techniques:

Homology Modeling: If a crystal structure is unavailable, a 3D model of the target enzyme is built based on the structure of a related, known enzyme. frontiersin.org

Molecular Docking: The substrate is docked into the active site of the enzyme model to predict its binding orientation. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are run on the enzyme-substrate complex to sample different conformations and assess the stability of the binding pose. nih.gov The frequency of near-attack conformations is analyzed to predict catalytic success. nih.gov

Energy Calculations: Methods like the FoldX algorithm can be used to calculate the change in free energy (ΔG) upon mutation, predicting effects on protein stability. kit.edu Scoring functions like MM-GBSA can be combined with MD to estimate binding affinities for different substrates or mutants.

This predictive modeling approach allows for the in silico screening of thousands of enzyme variants, drastically reducing the experimental effort required. nih.gov For example, protein engineering of a ω-transaminase from Vibrio fluvialis (VfTA) using a computational protocol that combined MD, docking, and MM-GBSA scoring led to the identification of optimal mutants with up to 60-fold improvements in catalytic activity toward bulky substrates.

Table 3: Predictive Modeling Strategies in ω-Transaminase Engineering
StrategyComputational ToolsGoalReported Outcome/ExampleReference
Predicting Enantioselectivity & Substrate ScopeMolecular Docking (Rosetta), Molecular Dynamics (MD)To predict ee% and identify active mutants for non-natural substrates.Protocol successfully predicted enantioselectivities for 62 compounds with a ω-TA from Vibrio fluvialis. nih.govnih.gov
Improving Catalytic ActivityHomology Modeling, MD, Docking, MM-GBSA ScoringTo identify mutations that enhance reaction rates for bulky substrates.An engineered VfTA variant with eight mutations showed a 60-fold improvement in initial velocity. dovepress.com
Enhancing ThermostabilityForce Field Algorithms (FoldX)To identify mutations that stabilize the protein structure.FoldX was used to calculate free energy changes for all possible single-point mutations to create a list of potentially beneficial exchanges. kit.edu
Expanding Substrate ScopeHomology Modeling, Saturation Mutagenesis (in silico)To enable activity towards novel substrates.Residues within 5 Å of the active site were identified for saturation mutagenesis to accept β-keto esters. frontiersin.org

Emerging Research Frontiers and Future Perspectives

Development of Novel Stereoselective Synthetic Pathways

The precise control of stereochemistry is paramount in the synthesis of chiral molecules like ethyl (2R)-2-aminopropanoate. Modern research focuses on developing highly efficient and selective methods to produce enantiomerically pure α-amino acids and their derivatives.

One prominent area of research is the Matteson homologation of boronic esters. This method allows for the iterative elongation of a carbon chain with high diastereoselectivity. uni-saarland.de For instance, chiral boronic esters can react with carbenoids like dichloromethyllithium to form α-chloro boronic esters. These intermediates can then react with various nucleophiles, including sodium azide, to introduce the amino-group precursor in a stereocontrolled manner, ultimately leading to α-amino acid derivatives. uni-saarland.de This protocol is a powerful tool for creating complex and unnatural amino acids with high stereochemical purity. uni-saarland.de

Another sophisticated approach involves the ester enolate Claisen rearrangement . This reaction, when applied to chelated N-protected amino acid allylic esters, results in the formation of α-alkylated γ,δ-unsaturated amino acids with excellent diastereoselectivity. rsc.org While not a direct synthesis of the title compound, this strategy represents a key method for introducing stereochemically defined side chains adjacent to the amino acid core, a technique applicable to the synthesis of complex derivatives starting from simpler esters.

Visible light-promoted photoredox catalysis has also emerged as a powerful tool. chemrxiv.orgrsc.org Researchers have developed protocols for the stereoselective C-radical addition to chiral glyoxylate-derived N-sulfinyl imines. rsc.org This method can use ubiquitous carboxylic acids as radical precursors, avoiding the need for pre-derivatization and employing a catalytic amount of an organic photocatalyst. chemrxiv.orgrsc.org Such strategies offer a convenient route to highly functionalized and unnatural α-amino acids, which are otherwise challenging to prepare. chemrxiv.org

Table 1: Comparison of Selected Stereoselective Synthesis Strategies

Method Key Reagents/Catalysts Key Feature Relevance to Amino Acid Esters
Matteson Homologation Chiral boronic esters, Dichloromethyllithium, Sodium azide Iterative chain elongation with high diastereoselectivity. uni-saarland.de Synthesis of complex and α-chiral substituted amino acid derivatives. uni-saarland.de
Claisen Rearrangement Chelated N-protected amino acid allylic esters Highly diastereoselective formation of α-alkylated γ,δ-unsaturated amino acids. rsc.org Creation of complex side-chains on the amino acid scaffold. rsc.org
Photoredox Catalysis Organic acridinium-based photocatalyst, N-sulfinyl imine Uses carboxylic acids as radical precursors under visible light. chemrxiv.orgrsc.org Convenient synthesis of highly functionalized, unnatural α-amino acids. rsc.org

Exploration in Green Chemistry and Biocatalysis

The principles of green chemistry, emphasizing the use of renewable resources and environmentally benign processes, are increasingly influencing the synthesis of chemicals. This compound is at the center of such explorations, particularly through biocatalysis.

Enzymatic polymerization is a key green strategy. The use of enzymes as catalysts offers high selectivity under mild, aqueous conditions. Specifically, the protease papain has been successfully used to catalyze the polymerization of L-alanine ethyl ester (L-Ala-Et) into poly(L-alanine) (polyAla). acs.orgacs.org This chemoenzymatic synthesis is performed in aqueous buffer, representing a significant advancement over traditional polymerization methods that often require harsh organic solvents. acs.org Research has shown that reaction conditions, such as pH, can influence the properties of the resulting polymer. Polymerization at neutral pH yielded shorter oligomers, while alkaline conditions produced longer polymer chains with distinct β-sheet structures capable of self-assembly into fibrils. acs.orgacs.org

Lipases, another class of enzymes, are also widely used. They can catalyze the synthesis of amino acid esters from unprotected amino acids in non-polar solvents, achieving high yields. nih.gov For example, lipases from Rhizomucor miehei and porcine pancreas have been used to synthesize L-alanyl esters of D-glucose. nih.gov Furthermore, the kinetic resolution of racemic amines using lipases like Candida antarctica lipase (B570770) B (CAL-B) is a well-established green method for producing enantiomerically pure compounds. sci-hub.se

The development of chiral ionic liquids (CILs) from amino acid esters is another frontier in green chemistry. wiley.com These CILs are attractive for their potential as media for chiral separations. L-alanine-based ionic liquids have been synthesized and have shown the ability to recognize enantiomers, highlighting their potential in developing greener analytical and separation technologies. wiley.com

Table 2: Biocatalytic Applications Involving L-Alanine Ethyl Ester and Related Compounds

Enzyme/Biocatalyst Reaction Type Substrate(s) Product Key Finding Reference
Papain Polymerization L-alanine ethyl ester Poly(L-alanine) pH controls polymer chain length and secondary structure. acs.orgacs.org acs.org, acs.org
Papain Co-polymerization L-lysine ethyl ester, L-alanine ethyl ester oligo(Lys-co-Ala) Efficient one-pot synthesis of diblock co-oligopeptides. researchgate.netacs.org researchgate.net, acs.org
Rhizomucor miehei Lipase Esterification L-alanine, D-glucose L-alanyl esters of D-glucose High yield (>99%) synthesis using unprotected amino acids. nih.gov nih.gov
Candida antarctica lipase B (CAL-B) Kinetic Resolution Racemic amines, Ethyl malonate Enantiopure R-amide Achieved 45% conversion and 99% enantiomeric excess (ee). sci-hub.se sci-hub.se

Advanced Materials Science Applications (e.g., Polymers and Self-Assemblies)

This compound serves as a fundamental building block for a range of advanced materials, owing to the biocompatibility and specific stereochemistry of the L-alanine moiety.

Polymers: Biodegradable poly(ester-amide)s (PEAs) derived from α-amino acids are promising materials for biomedical applications. researchgate.net Novel PEAs have been synthesized by direct melt copolycondensation of L-alanine with adipic acid and various diols. researchgate.netcerist.dz These L-alanine-based PEAs are amorphous materials with high molecular weights (up to 41,800 g/mol ) and glass transition temperatures that increase with higher L-alanine content. researchgate.netcerist.dz The methyl side group of the alanine (B10760859) unit enhances solubility in organic solvents, which is advantageous for processing these materials into forms like microspheres. cerist.dz As mentioned previously, poly(L-alanine) can be synthesized directly from the ethyl ester via enzymatic polymerization, with the resulting polymer's ability to form β-sheets and self-assemble into fibrils being dependent on chain length. acs.orgacs.org

Self-Assemblies and Organogels: The self-assembly of amino acid derivatives into ordered supramolecular structures is a burgeoning field. Low-molecular-weight organogelators (LMOGs) based on L-amino acid derivatives are of particular interest due to their biocompatibility. tandfonline.com For instance, triphenylene (B110318) molecules functionalized with L-alanine ethyl ester side chains have been shown to act as organogelators, forming gels in solvents like ethanol (B145695) and toluene. scispace.comrsc.org The self-assembly process, driven by hydrogen bonding and π-π stacking, can lead to the formation of columnar stacks, which are of interest for their potential in organic electronic devices due to their charge-transporting properties. scispace.comnih.gov In other systems, modifying the N- and C-termini of alanine with groups like Fmoc and long alkyl chains can induce self-assembly into nanostructures such as fibers and ribbons, with the specific morphology controlled by intermolecular forces. nih.gov

Table 3: Materials Derived from L-Alanine Ethyl Ester and its Derivatives

Material Type Monomers/Precursors Synthesis Method Key Properties/Applications Reference
Poly(ester-amide)s (PEAs) L-alanine, Adipic acid, Diols Direct melt copolycondensation Amorphous, high molecular weight, tunable glass transition temperature. researchgate.netcerist.dz cerist.dz, researchgate.net
Poly(L-alanine) (polyAla) L-alanine ethyl ester Papain-catalyzed polymerization Forms β-sheets and self-assembles into fibrils at sufficient chain length. acs.orgacs.org acs.org, acs.org
Organogels Triphenylene functionalized with L-alanine ethyl ester Self-assembly Gels organic solvents; forms columnar aggregates with potential in electronics. scispace.comrsc.org scispace.com, rsc.org
Nanostructures Fmoc-Ala-C₁₇ Self-assembly in hexane Forms fibrous nanostructures and twisted ribbons. nih.gov nih.gov

Interdisciplinary Research with Biological Systems (excluding clinical applications)

Beyond its use in synthesis and materials, this compound and its derivatives are valuable tools in interdisciplinary research involving biological systems, short of direct clinical use. These applications often leverage the compound's biocompatibility and its structural similarity to natural peptides.

One area of research is the development of novel adsorbent materials for environmental or analytical purposes. For example, chitosan (B1678972) microspheres have been grafted with poly(N-methacryloyl-L-alanine acid) to create a material with a high specific surface area and numerous adsorption sites. nih.gov This alanine-modified biopolymer demonstrated an improved ability to adsorb trace metal elements, making it a promising solid-phase extraction adsorbent for preconcentration and separation in analytical chemistry. nih.gov

In the field of supramolecular chemistry, alanine derivatives are used to construct complex host-guest systems that can interact with biologically relevant molecules. Water-soluble pillar scispace.comarenes functionalized with L-alanine fragments have been synthesized. mdpi.com These molecules form aggregates and have shown a superior ability to bind guest molecules like (1S)-(+)-10-camphorsulfonic acid. mdpi.com This research could advance the design of novel stereoselective catalysts and synthetic transmembrane amino acid channels, providing tools to study biological transport mechanisms in a controlled, artificial setting. mdpi.com

Furthermore, the self-assembly properties of alanine derivatives are being explored to mimic biological structures. The synergistic assembly of aromatic amino acids with alanine can form hybrid nanofibrils with amyloid-like structures. nih.gov Molecular dynamics simulations of these systems provide insights into the fundamental forces—hydrogen bonding, π-π stacking, and hydrophobic interactions—that drive the formation of complex biological assemblies. nih.gov These studies help elucidate the principles of protein folding and aggregation in a simplified, controlled context.

Q & A

Q. What are the standard synthetic routes for ethyl (2R)-2-aminopropanoate, and how is chiral purity ensured?

this compound is typically synthesized via esterification of (R)-alanine with ethanol under acidic catalysis. A common method involves protecting the amino group (e.g., with Boc groups) to prevent racemization during synthesis. Chiral purity is confirmed using analytical techniques such as chiral HPLC or nuclear magnetic resonance (NMR) spectroscopy. For example, in related compounds like isopropyl (2R)-2-aminopropanoate hydrochloride, 1^1H NMR (400 MHz, D2_2O) reveals characteristic splitting patterns (δ = 1.42 ppm for methyl groups) to verify stereochemistry .

Q. What analytical methods are recommended for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : To confirm molecular structure and chirality (e.g., methyl proton signals at δ 1.42 ppm).
  • Gas Chromatography (GC) : For assessing purity (>99% as in related esters) .
  • Mass Spectrometry (MS) : To determine molecular weight and fragmentation patterns.
  • Chiral HPLC : To quantify enantiomeric excess (EE) using chiral stationary phases .

Q. How should this compound be stored to maintain stability?

Store at -20°C in airtight, light-protected containers to prevent hydrolysis or racemization. Stability data for analogous compounds (e.g., ethyl 2-phenylacetoacetate) indicate ≥2-year stability under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?

Discrepancies in yields (e.g., 52–64% in related syntheses ) may arise from variations in reaction conditions (temperature, catalyst loading). Systematic optimization via Design of Experiments (DoE) is recommended. For example, adjusting the equivalents of coupling reagents or reaction time can improve efficiency. Validate results using triplicate runs and orthogonal analytical methods (HPLC, NMR) to ensure reproducibility .

Q. What strategies are effective for incorporating this compound into peptide mimetics or chiral catalysts?

The compound’s chiral center makes it valuable in asymmetric synthesis. Applications include:

  • Peptide Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the ester to amino acids, as demonstrated in serine-linked peptidomimetics .
  • Chiral Auxiliaries : Employ the (2R)-configuration to induce stereoselectivity in reactions, similar to adamantyl-propanamine derivatives used in neurological drug candidates .

Q. How can researchers mitigate side reactions during functionalization of this compound?

Common side reactions (e.g., ester hydrolysis or racemization) are minimized by:

  • Using anhydrous solvents and inert atmospheres.
  • Avoiding strong acids/bases; opt for mild deprotection conditions (e.g., TFA for Boc groups).
  • Monitoring reaction progress in real-time via LC-MS to detect intermediates .

Q. What role does this compound play in enzymology studies?

It serves as a substrate analog for studying enzyme specificity. For instance, esterases or lipases may hydrolyze the ester bond, enabling kinetic analysis of enantioselectivity. Compare turnover rates with (2S)-isomers to map active-site interactions .

Methodological Considerations

  • Safety Protocols : Refer to Safety Data Sheets (SDS) for handling guidelines. While this compound is not classified as hazardous, use PPE (gloves, goggles) due to potential irritancy .
  • Data Validation : Cross-reference synthetic and analytical data with databases like PubChem or ECHA to resolve structural ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.